molecular formula C28H22O B14393083 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene CAS No. 88534-42-3

9-[Bis(4-methylphenyl)methylidene]-9H-xanthene

Cat. No.: B14393083
CAS No.: 88534-42-3
M. Wt: 374.5 g/mol
InChI Key: VFEKWWJXGHWURT-UHFFFAOYSA-N
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Description

9-[Bis(4-methylphenyl)methylidene]-9H-xanthene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core with two 4-methylphenyl groups attached via a methylene bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene typically involves the condensation reaction of 9H-xanthene-9-one with 4-methylbenzaldehyde in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents, such as p-toluenesulfonic acid or sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge between the xanthene core and the 4-methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-[Bis(4-methylphenyl)methylidene]-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy or alkyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

9-[Bis(4-methylphenyl)methylidene]-9H-xanthene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Bis(4-methylphenyl)-9H-fluorene
  • 9,9-Bis(4-hydroxyphenyl)-9H-fluorene
  • 9,9-Bis(4-methoxyphenyl)-9H-fluorene

Uniqueness

Compared to similar compounds, 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene stands out due to its unique xanthene core structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

88534-42-3

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

9-[bis(4-methylphenyl)methylidene]xanthene

InChI

InChI=1S/C28H22O/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-23-7-3-5-9-25(23)29-26-10-6-4-8-24(26)28/h3-18H,1-2H3

InChI Key

VFEKWWJXGHWURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)C

Origin of Product

United States

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